![molecular formula C19H30O11 B12320663 methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)
methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secologanin dimethyl acetal is a naturally occurring compound derived from secologanin, a secoiridoid monoterpene. It is primarily isolated from plants such as Lonicera japonica and Davidia involucrata . Secologanin dimethyl acetal is a key intermediate in the biosynthesis of various monoterpenoid indole alkaloids, which are significant for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of secologanin dimethyl acetal typically involves the transformation of secologanin through an organocatalytic reaction. This process includes the use of specific catalysts to facilitate the conversion of secologanin into its dimethyl acetal form .
Industrial Production Methods: Industrial production of secologanin dimethyl acetal is not extensively documented. the isolation from natural sources such as Lonicera japonica involves extraction and purification processes. The leaves of these plants are typically dried, extracted with solvents like methanol, and subjected to various chromatographic techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Secologanin dimethyl acetal undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert secologanin dimethyl acetal into various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of secologanin dimethyl acetal, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .
Scientific Research Applications
Secologanin dimethyl acetal has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a crucial intermediate in the synthesis of monoterpenoid indole alkaloids.
Biology: It is involved in the biosynthesis of important natural products with diverse biological activities.
Mechanism of Action
The mechanism of action of secologanin dimethyl acetal involves its role as a precursor in the biosynthesis of monoterpenoid indole alkaloids. These alkaloids interact with various molecular targets and pathways, including enzymes and receptors, to exert their pharmacological effects. The specific pathways and targets depend on the particular alkaloid derived from secologanin dimethyl acetal .
Comparison with Similar Compounds
Secologanin dimethyl acetal is unique due to its role as a key intermediate in the biosynthesis of a wide range of natural products. Similar compounds include:
Secologanin: The parent compound from which secologanin dimethyl acetal is derived.
Vincoside lactam: Another monoterpenoid indole alkaloid with similar biosynthetic origins.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-5-9-10(6-13(25-2)26-3)11(17(24)27-4)8-28-18(9)30-19-16(23)15(22)14(21)12(7-20)29-19/h5,8-10,12-16,18-23H,1,6-7H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIXLWRQSMCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
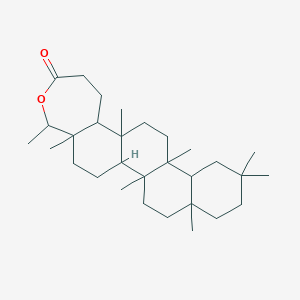
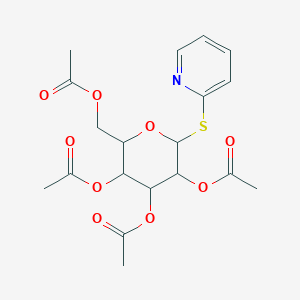
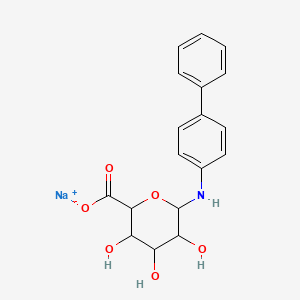
![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

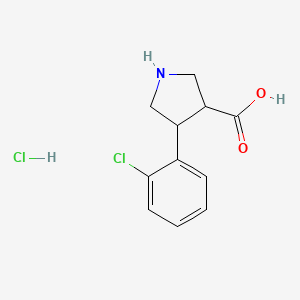
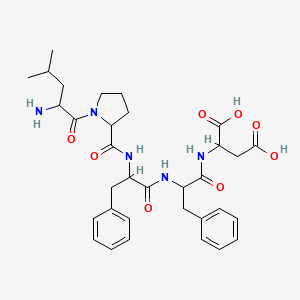
![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
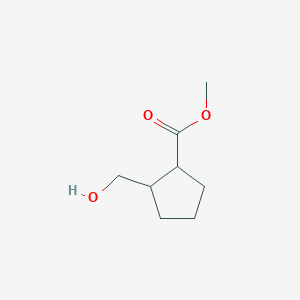

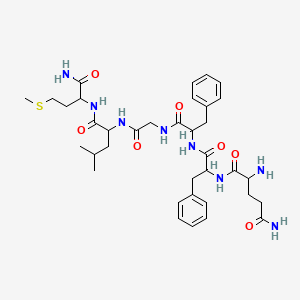
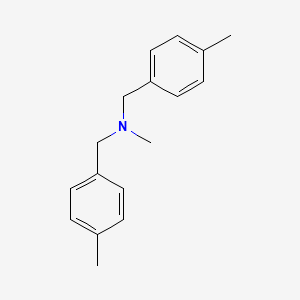
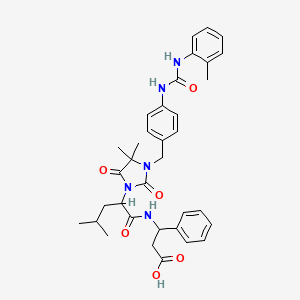
![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)
